molecular formula C19H16BrN3O4S2 B14995092 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B14995092
M. Wt: 494.4 g/mol
InChI Key: AEVDJEGBQSXHPG-UHFFFAOYSA-N
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Description

2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromobenzenesulfonyl group, a dihydropyrimidinone core, and a methylphenylacetamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the bromobenzenesulfonyl group and the methylphenylacetamide moiety. Common reagents used in these reactions include bromobenzene, sulfonyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonyl and pyrimidinone groups.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the dihydropyrimidinone core may interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Unlike simpler organochlorine compounds, this compound’s complex structure allows for more specific interactions with biological targets and diverse chemical transformations.

Properties

Molecular Formula

C19H16BrN3O4S2

Molecular Weight

494.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H16BrN3O4S2/c1-12-3-2-4-14(9-12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)15-7-5-13(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

AEVDJEGBQSXHPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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